(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c24-21(6-2-13-1-4-16-19(7-13)27-11-25-16)22-10-15-9-18(29-23-15)14-3-5-17-20(8-14)28-12-26-17/h1-9H,10-12H2,(H,22,24)/b6-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGXHYVTFUZGOA-KXFIGUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, antiparasitic activity, and other pharmacological effects.
The molecular formula of the compound is C22H16N2O5, with a molecular weight of 388.379 g/mol. The structure features a complex arrangement that includes a benzo[d][1,3]dioxole moiety and an isoxazole derivative, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound have been assessed through various studies, which highlight its potential as a therapeutic agent. Key findings include:
1. Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies showed that certain derivatives exhibited low micromolar potency against cancer cell lines while maintaining low toxicity towards normal human cells. For instance, compounds with EC50 values greater than 20 µM were considered to have limited cytotoxicity in non-malignant cells .
| Compound | Cell Line Tested | EC50 (µM) | Cytotoxicity Level |
|---|---|---|---|
| This compound | MRC-5 (human fetal lung fibroblast) | >64 | Low |
| Other Related Compounds | Various | <20 | High |
2. Antiparasitic Activity
The compound has shown promising results in antiparasitic assays. It was tested against several protozoan species including Trypanosoma cruzi and Leishmania infantum. Notably, one derivative demonstrated an EC50 of 2.23 µM against T. cruzi, indicating significant antiparasitic potential without notable cytotoxicity to human cells .
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the presence of the isoxazole ring may play a crucial role in interacting with specific cellular targets involved in cell signaling or metabolic pathways . Further studies are required to elucidate these mechanisms fully.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- High-throughput Screening : In a high-throughput screening campaign aimed at identifying autophagy inducers, related compounds were flagged for their potential therapeutic applications .
- Structural Modifications : Research into structural modifications has revealed that altering functional groups can significantly impact biological activity and toxicity profiles .
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Studies have indicated that compounds containing benzo[d][1,3]dioxole structures can inhibit cancer cell proliferation. For example, derivatives of benzo[d][1,3]dioxole have shown promising results against various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in tumor growth .
- Case studies have reported that similar compounds exhibit cytotoxic effects on human breast cancer cells and other malignancies, suggesting that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)acrylamide may possess similar properties.
-
Antimicrobial Properties :
- Research has demonstrated that certain derivatives of benzo[d][1,3]dioxole exhibit antimicrobial activity against a range of pathogens. The compound may be effective against bacterial strains due to its structural characteristics that allow interaction with microbial enzymes or membranes .
- Specific studies have focused on the inhibition of Mur ligases, which are crucial for bacterial cell wall synthesis. Compounds similar to this compound have been shown to disrupt these processes effectively .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the isoxazole ring through cyclization reactions.
- Coupling reactions to attach the benzo[d][1,3]dioxole moieties.
- Final purification steps using chromatography techniques to isolate the desired product in high yield and purity .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antiproliferative Studies : In vitro assays have shown that the compound can significantly inhibit the growth of specific cancer cell lines compared to controls. These studies often employ techniques such as MTT assays to quantify cell viability post-treatment.
- Antimicrobial Efficacy : Laboratory tests have demonstrated the ability of related compounds to inhibit bacterial growth in culture settings, providing a basis for further exploration into their use as novel antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Target Compound
- Core Structure : Acrylamide backbone with a Z-configured double bond.
- Substituents :
- 3-position: Benzo[d][1,3]dioxol-5-yl group (electron-rich aromatic system).
- N-position: (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl group (heterocyclic isoxazole with a second benzo[d][1,3]dioxole at position 5).
- Molecular Weight : Estimated ~437 g/mol (calculated from formula C21H17N3O6).
Key Analogs (Table 1)
Key Differences and Implications
Configuration (Z vs. E-isomers typically exhibit extended conformations, while Z-isomers adopt bent geometries, affecting molecular packing and solubility.
Heterocyclic Substituents :
- The isoxazole-methyl group in the target compound introduces a rigid, planar heterocycle, contrasting with the flexible thioether chain in K-16 . This rigidity may improve target selectivity.
- Isoxazole derivatives (e.g., compound in ) demonstrate varied pharmacokinetic profiles due to their polarity and hydrogen-bonding capacity .
Bioactivity Trends :
- Benzo[d][1,3]dioxole-containing amides (e.g., K-16) show auxin-like activity in plants, suggesting the target compound could modulate plant growth pathways .
- Acrylamides with aromatic substituents (e.g., compound 15) are explored for chemopreventive and anticancer applications, though bioactivity depends on substituent electronic properties .
Research Findings and Data
Bioactivity and Mechanism
- thaliana implies auxin-like signaling, possibly via TIR1/AFB receptors . Oncology: Compound 3012’s anticancer activity highlights acrylamides’ role in inhibiting kinase pathways .
Q & A
Q. Critical Parameters for Optimization :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–25°C (for condensation) | Higher temperatures risk decomposition; lower temperatures slow kinetics |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances solubility and reaction rates |
| Catalysts | Triethylamine (for amidation) | Neutralizes HCl byproducts, improving yield |
| Purification | Column chromatography (silica gel) | Removes unreacted precursors and isomers |
Basic: What spectroscopic techniques confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regiochemistry and stereochemistry. For example, coupling constants (J = 15.2 Hz in 1H NMR) confirm the (Z)-configuration of the acrylamide double bond .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 356.20 [M+H]+) validate molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achievable using C18 columns with gradient elution (acetonitrile/water) .
Advanced: How does this compound inhibit bacterial growth, and what assays validate its mechanism?
The compound targets Mur ligases , essential enzymes in bacterial peptidoglycan biosynthesis. Methodological validation includes:
- Enzyme Inhibition Assays : Measuring IC50 values using purified MurC/D/E ligases via ATP consumption assays (e.g., NADH oxidation coupled with ATPase activity) .
- Bacterial Growth Inhibition : MIC (Minimum Inhibitory Concentration) determination against Gram-positive pathogens (e.g., S. aureus), with results cross-validated using isothermal titration calorimetry (ITC) to quantify binding affinity .
- Resistance Studies : Serial passage experiments to assess mutation rates in target pathogens under sub-MIC conditions .
Advanced: How can structural modifications enhance bioactivity or reduce toxicity?
- Isoxazole Ring Modifications : Introducing electron-withdrawing groups (e.g., -NO2) increases electrophilicity, enhancing target binding but may reduce solubility .
- Acrylamide Substituents : Methyl or morpholine groups improve metabolic stability by reducing CYP450-mediated oxidation .
- SAR Studies : Parallel synthesis of analogs followed by 3D-QSAR modeling identifies pharmacophores critical for Mur ligase inhibition .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Discrepancies often arise from assay variability (e.g., bacterial strain differences) or purity issues. Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for MIC assays and ATPase activity normalization .
- Orthogonal Validation : Cross-check enzyme inhibition with whole-cell imaging (e.g., fluorescence microscopy to visualize cell wall disruption) .
- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify consensus EC50 ranges .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulates interactions with Mur ligase active sites, prioritizing poses with lowest ΔG values .
- Molecular Dynamics (GROMACS) : Assesses binding stability over 100-ns simulations; RMSD <2 Å indicates stable complexes .
- Free Energy Perturbation (FEP) : Quantifies the impact of substituents (e.g., benzo[d]dioxole vs. phenyl) on binding affinity .
Advanced: How does the compound’s stability impact experimental design?
- Light Sensitivity : Store in amber vials at -20°C; degradation monitored via HPLC .
- Solubility : DMSO stock solutions (10 mM) are stable for 1 month; avoid aqueous buffers with pH >8 to prevent hydrolysis .
- Inert Atmosphere : Use argon/vacuum during synthesis to prevent oxidation of the acrylamide double bond .
Advanced: What in vitro/in vivo models best evaluate therapeutic potential?
- In Vitro :
- 3D Tumor Spheroids : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7) .
- Hepatocyte Assays (HepG2) : Screen for CYP450 inhibition to predict drug-drug interactions .
- In Vivo :
- Murine Infection Models : Efficacy testing in S. aureus-infected BALB/c mice (dose: 50 mg/kg, IV) .
- PK/PD Studies : Plasma half-life (t1/2) and tissue distribution via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
